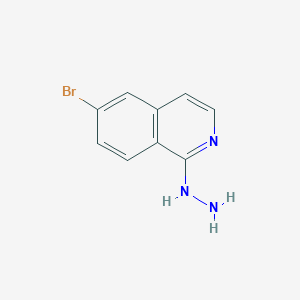
6-Bromo-1-hydrazinylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-hydrazinylisoquinoline is a chemical compound with the molecular formula C9H8BrN3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of both bromine and hydrazine functional groups in its structure makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-hydrazinylisoquinoline typically involves the bromination of isoquinoline followed by the introduction of the hydrazine group. One common method is:
Bromination: Isoquinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Hydrazination: The brominated isoquinoline is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-hydrazinylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydrazine group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products include various substituted isoquinolines.
Oxidation: Products include oxidized derivatives of the hydrazine group.
Reduction: Products include reduced forms of the hydrazine group.
Coupling: Products include biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-1-hydrazinylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-hydrazinylisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and hydrazine groups can form covalent bonds with target molecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromoisoquinoline: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
1-Hydrazinylisoquinoline: Lacks the bromine atom, affecting its reactivity and applications.
6-Chloro-1-hydrazinylisoquinoline: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
Uniqueness
6-Bromo-1-hydrazinylisoquinoline is unique due to the presence of both bromine and hydrazine groups, which provide a combination of reactivity and versatility not found in similar compounds
Activité Biologique
6-Bromo-1-hydrazinylisoquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves two key steps:
- Bromination of Isoquinoline : Isoquinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
- Hydrazination : The brominated isoquinoline is then reacted with hydrazine hydrate under reflux conditions to incorporate the hydrazine group.
Biological Properties
Research indicates that this compound exhibits several biological activities, particularly in the areas of antimicrobial and anticancer effects. The presence of both bromine and hydrazine groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives containing isoquinoline structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar activity .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research on related hydrazine derivatives indicates that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes and modulation of signaling pathways .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Interaction : The compound may interact with enzymes or receptors, thereby altering their activity.
- Covalent Bond Formation : The bromine and hydrazine groups can form covalent bonds with target molecules, leading to functional changes in these biomolecules.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Below are summarized findings from notable research:
Propriétés
Formule moléculaire |
C9H8BrN3 |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
(6-bromoisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8BrN3/c10-7-1-2-8-6(5-7)3-4-12-9(8)13-11/h1-5H,11H2,(H,12,13) |
Clé InChI |
LTFAZVYLLVMIEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2NN)C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















